Dynorphin A (1-13)
Overview
Description
Dynorphin A (1-13) is an endogenous opioid peptide that activates the κ-opioid receptor . Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys . It is suggested that it attenuates galanin-induced impairment of memory processes through the mediation of kappa-opioid receptors .
Synthesis Analysis
Dynorphin A (1-13) and its two analogs were synthesized by a solid-phase method. Fully-protected peptides were cleaved from the resin with HF . The three products were purified and their analgesic activity and receptor affinity were measured .
Molecular Structure Analysis
The amino acid sequence of Dynorphin A (1-13) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys . Structures of dynorphin A bound to the κ-opioid receptor have been reported . It was observed that dynorphin A (1-13) largely exists in an unfolded conformation and a folded structure in increasing concentrations of TFE .
Chemical Reactions Analysis
The major plasma metabolites of Dyn A1-13 were Dyn A1-12, A2-12, A4-12, and A4-8. Further metabolites were Dyn A2-13, A3-13, A3-12, A5-12, A6-12, A7-12, Al-10, A2-10, A2-8, and A3-8 . At 37°C, Dyn A1-13 had a half-life of less than one minute in plasma and blood .
Physical And Chemical Properties Analysis
Dynorphin A (1-13) has a chemical formula of C75H126N24O15 and a molar mass of 1603.95474 .
Scientific Research Applications
1. Stress-Induced Behavioral Impairments
- Application Summary: Dynorphin A (1-13) has been studied for its potential to alleviate stress-induced behavioral impairments in mice .
- Methods of Application: Mice were preexposed to inescapable electric footshock, and then dynorphin A (1-13) was administered to mice prior to the stress from the next day for 4 days . The dynorphin A (1-13) was administered intracerebroventricularly .
- Results: Dynorphin A (1-13) attenuated the repeated stress-induced escape failures from the shock, and this improvement was inhibited by the pretreatment of nor-binaltorphimine, a κ-opioid receptor antagonist . An increase in 5-hydroxyindoleacetic acid (5-HIAA) content, but not in serotonin (5-HT) content, and an increase in the 5-HIAA/5-HT ratio was observed in the amygdala of the group with footshock compared with the group without shock .
2. Metabolism in Human Blood and Plasma
- Application Summary: The metabolic routes and rates of Dyn A1-13 in human blood and plasma were investigated .
- Methods of Application: Human plasma was incubated at 37°C with dynorphin A 1-13. The generated dynorphin fragments were separated by a new ion-pair chromatographic method and identified by matrix assisted laser desorption mass spectroscopy .
- Results: The major plasma metabolites of Dyn Al-13 were Dyn A1-12, A2-12, A4-12 and A4-8 . At 37°C, Dyn Al-13 had a half-life of less than one minute in plasma and blood .
3. Opioid Receptor Agonist
- Application Summary: Dynorphin A 1–8, a truncated form of Dynorphin A (1-13), is an agonist at the mu-, kappa-, and delta-opioid receptors . It has the highest binding affinity for the kappa-opioid receptor .
- Methods of Application: The structures of Dynorphin A bound to the κ-opioid receptor have been reported .
- Results: This application helps in understanding the interaction of Dynorphin A with opioid receptors, which is crucial for developing new drugs for pain management .
4. Modulation of Naloxone-Precipitated Withdrawal Effects
- Application Summary: Dynorphin A (1-13) has been evaluated for its ability to modulate naloxone-precipitated withdrawal effects . This information could help determine its receptor mechanism of action and whether Dynorphin is useful for treating opioid dependence .
- Methods of Application: Volunteers who were not physically dependent were administered 0, 0.1, 0.32, and 1 mg/kg Dynorphin (15-min i.v. infusion) in ascending order . Subjective, observer-rated, and physiological effects were monitored .
- Results: Dynorphin produced brief, dose-related increases in drug effect ratings with both good and bad drug effects reported by different subjects . There were no significant changes in pupil size, respiratory rate, skin temperature, heart rate, or blood pressure . These data are consistent with preclinical findings that Dynorphin has a short duration of action and does not primarily exert its direct effects through mu-opioid receptors .
5. Interaction with Opioid Receptors
- Application Summary: Dynorphin A 1–8, a truncated form of Dynorphin A (1-13), is an agonist at the mu-, kappa-, and delta-opioid receptors . It has the highest binding affinity for the kappa-opioid receptor .
- Methods of Application: The structures of Dynorphin A bound to the κ-opioid receptor have been reported .
- Results: This application helps in understanding the interaction of Dynorphin A with opioid receptors, which is crucial for developing new drugs for pain management .
6. Modulation of Opiate Withdrawal Effects
- Application Summary: Dynorphin A (1-13) has been evaluated for its ability to modulate naloxone-precipitated withdrawal effects . This information could help determine its receptor mechanism of action and whether Dynorphin is useful for treating opioid dependence .
- Methods of Application: Volunteers who were not physically dependent were administered 0, 0.1, 0.32 and 1 mg/kg dynorphin (15-min i.v. infusion) in ascending order, and subjective, observer-rated and physiological effects were monitored .
- Results: Dynorphin produced brief, dose-related increases in drug effect ratings with both good and bad drug effects reported by different subjects . There were no significant changes in pupil size, respiratory rate, skin temperature, heart rate or blood pressure . These data are consistent with preclinical findings that Dynorphin has a short duration of action and does not primarily exert its direct effects through mu-opioid receptors .
Safety And Hazards
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVIBUHLQIYUEU-IWIISZHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H126N24O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dynorphin A (1-13) | |
CAS RN |
72957-38-1 | |
Record name | Dynorphin (1-13) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DYNORPHIN A 1-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC23V742Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.